molecular formula C21H21F2N3O7 B14780675 3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B14780675
M. Wt: 465.4 g/mol
InChI Key: JNSPVROPDISGLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Posizolid involves the formation of the oxazolidinone ring, which is a key structural component of the compound. The synthetic route typically includes the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. Specific details on the industrial production methods are not widely available, but the general approach involves standard organic synthesis techniques .

Chemical Reactions Analysis

Posizolid, like other oxazolidinones, undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Posizolid exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition blocks the translation process, effectively halting bacterial protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Posizolid belongs to the oxazolidinone class of antibiotics, which includes several other compounds:

    Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to Linezolid.

    Sutezolid: Another oxazolidinone with promising activity against tuberculosis.

    Radezolid: Developed for its enhanced activity and broader spectrum compared to Linezolid.

    Contezolid: Known for its effectiveness against multi-resistant bacterial strains.

Posizolid is unique in its specific binding affinity and inhibition mechanism, although it shares the general characteristics of the oxazolidinone class.

Properties

Molecular Formula

C21H21F2N3O7

Molecular Weight

465.4 g/mol

IUPAC Name

3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2

InChI Key

JNSPVROPDISGLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O

Origin of Product

United States

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